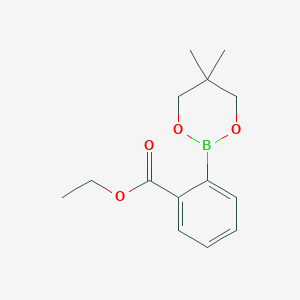

![molecular formula C₈H₁₂O₄ B023794 (3S,3aR,6aS)-六氢呋喃[2,3-b]呋喃-3-基乙酸酯 CAS No. 162020-29-3](/img/structure/B23794.png)

(3S,3aR,6aS)-六氢呋喃[2,3-b]呋喃-3-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

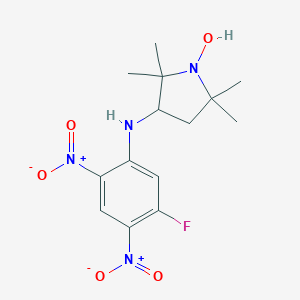

The synthesis of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl acetate and related compounds involves complex chemical processes designed to achieve high enantiomeric excess and yield. Key methodologies include stereoselective anti-Aldol reactions, employing ester-derived titanium enolates, and one-pot synthesis procedures utilizing furan and Cbz-protected glycol aldehyde as starting materials. These methods highlight the precision required in the chemical synthesis of complex molecules for pharmaceutical applications (Ghosh, Li, & Perali, 2006); (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017).

Molecular Structure Analysis

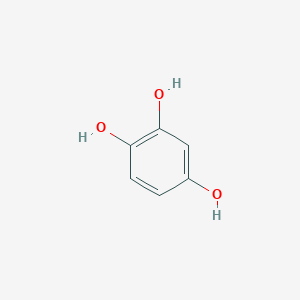

The molecular structure of (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl acetate is characterized by its hexahydrofuro[2,3-b]furan skeleton, which is a key feature for its biological activity. The stereochemistry of this molecule is critical for its function as a ligand in HIV protease inhibitors, demonstrating the importance of molecular structure in the design and function of pharmaceutical agents.

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, underlying its versatility in synthetic chemistry. The use of lanthanide catalysts for condensation, and innovative bicyclization methods, showcases the chemical reactivity and potential for diversification of the hexahydrofuro[2,3-b]furan framework. These chemical properties are crucial for developing new pharmaceuticals with enhanced efficacy and specificity (Yu, Polniaszek, Becker, Cook, & Yu, 2007); (Shu, Yang, Zhang, Wu, Zhu, Yin, & Wu, 2013).

科学研究应用

合成和表征

- 设计和合成: 对(3S,3aR,6aS)-六氢呋喃[2,3-b]呋喃-3-基乙酸酯的立体选择性合成在开发药物化合物方面具有重要意义。例如,报道了它在达芦那韦类似物合成中的作用,该化合物是从4-氨基-N-((2R,3S)-3-氨基-3-(4-氟苯基)-2-羟基丙基)-N-异丁基苯磺酰胺等中间体合成的,获得了高产率和纯度 (Bommena et al., 2015)。

在HIV蛋白酶抑制剂中的应用

- HIV蛋白酶抑制剂的合成: 该化合物的一个关键应用是在HIV蛋白酶抑制剂的合成中。使用呋喃和Cbz保护的甘醇醛开发了一种高效的合成方法,用于各种HIV蛋白酶抑制剂的关键构建块,包括达芦那韦 (Sevenich et al., 2017)。

- 光学纯度和对映体获取: 使用镧系催化剂开发了一种合成外消旋六氢呋喃[2,3-b]呋喃-3-醇的方法,使得可以获得光学富集的对映体,支持蛋白酶抑制剂的开发 (Yu et al., 2007)。

立体选择性合成

- 立体选择性反-醛缩合途径: 这种化合物的立体选择性合成,特别是(3R,3aS,6aR)对映体,涉及基于酯衍生的钛烯醇酸盐的高度立体选择性反-醛缩合反应,说明了它在创建高亲和力P2配体中的重要性 (Ghosh et al., 2006)。

新颖的合成方法

- 高效合成方法: 开发了合成3a,6a-二氢呋喃[2,3-b]呋喃衍生物的新方法,强调了节省时间和无催化剂方法,对合成融合呋喃化合物具有价值 (Shu et al., 2013)。

化学反应和转化

- 与二氨基吡啶的反应: 该化合物的衍生物,如呋喃-2-基乙酸酯,与2,3-二氨基吡啶发生迈克尔型反应,形成吡咯-2-基乙酸酯,说明了它在化学反应中的多功能性 (Sacmacl et al., 2012)。

安全和危害

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for causing harm to humans or the environment. This information can be found in the compound’s Material Safety Data Sheet (MSDS).

未来方向

The future directions for research on a compound would depend on its potential applications. This could include further studies to understand its mechanism of action, development of methods for its synthesis, or exploration of its potential uses in medicine or industry.

Please note that this is a general overview and the specific details would depend on the exact structure and properties of “(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate”.

属性

IUPAC Name |

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(9)12-7-4-11-8-6(7)2-3-10-8/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXLRBOCGWECNI-PRJMDXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC2C1CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]2[C@@H]1CCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450805 |

Source

|

| Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |

CAS RN |

162020-29-3 |

Source

|

| Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

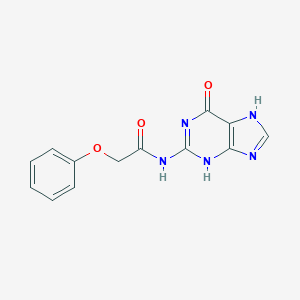

![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)

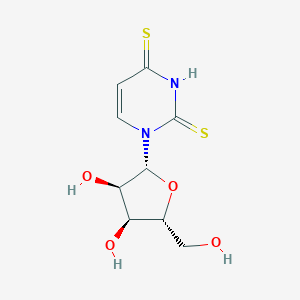

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine](/img/structure/B23724.png)

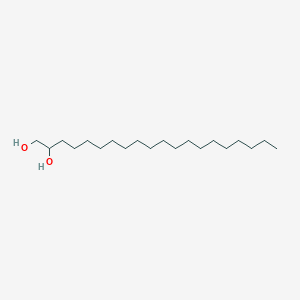

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)